molecular formula C20H15ClN6O B12777252 Etravirine impurity 4 CAS No. 269055-19-8

Etravirine impurity 4

Cat. No.: B12777252
CAS No.: 269055-19-8
M. Wt: 390.8 g/mol
InChI Key: WPNAIKSJHKWRNV-UHFFFAOYSA-N
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Description

Etravirine impurity 4 is a chemical compound that is structurally related to etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. This compound is often studied to understand the purity and stability of etravirine formulations, as well as to ensure the safety and efficacy of the drug.

Preparation Methods

The preparation of etravirine impurity 4 involves several synthetic routes and reaction conditions. One method includes dissolving etravirine in a dipolar solvent, adding hydrochloric acid, heating the mixture, and then crystallizing and filtering to obtain the crude product. This crude product is further purified using an aprotic polar solvent and p-toluenesulfonic acid to form a salt, which is then dissociated and crystallized to obtain the final impurity . Industrial production methods often involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

Etravirine impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, p-toluenesulfonic acid, and aprotic polar solvents. The major products formed from these reactions are typically different forms of the impurity, which are analyzed to ensure the purity of the final etravirine product .

Scientific Research Applications

Etravirine impurity 4 is used in scientific research to study the stability and degradation of etravirine. It is also used in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations. Additionally, it plays a role in understanding the pharmacokinetics and pharmacodynamics of etravirine, as well as in the development of new synthetic routes for the drug .

Mechanism of Action

The mechanism of action of etravirine impurity 4 is closely related to that of etravirine. Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity. This inhibition prevents the replication of the virus. This compound, being a structural analog, is studied to understand any potential effects it may have on the mechanism of action of the parent drug .

Comparison with Similar Compounds

Etravirine impurity 4 can be compared with other impurities of etravirine, such as etravirine impurity 13. Both compounds share structural similarities but differ in their specific chemical modifications. Etravirine impurity 13, for example, contains a chlorine atom instead of a bromine atom present in impurity 4. These differences can affect the chemical properties and stability of the impurities, making each unique in its own right .

Conclusion

This compound is a significant compound in the study of etravirine’s purity, stability, and efficacy. Its preparation, chemical reactions, and scientific applications provide valuable insights into the overall quality of etravirine formulations. Understanding its mechanism of action and comparing it with similar compounds further enhances our knowledge of this important pharmaceutical impurity.

Properties

CAS No.

269055-19-8

Molecular Formula

C20H15ClN6O

Molecular Weight

390.8 g/mol

IUPAC Name

4-[6-amino-5-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)

InChI Key

WPNAIKSJHKWRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Cl)N)NC3=CC=C(C=C3)C#N)C)C#N

Origin of Product

United States

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